[4-(4-Chlorophenyl)oxan-4-YL]methanamine
Description
Properties
IUPAC Name |
[4-(4-chlorophenyl)oxan-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c13-11-3-1-10(2-4-11)12(9-14)5-7-15-8-6-12/h1-4H,5-9,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTGGGJYBZQCSBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CN)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 4 Chlorophenyl Oxan 4 Yl Methanamine
Retrosynthetic Analysis and Strategic Disconnections
A retrosynthetic analysis of [4-(4-Chlorophenyl)oxan-4-YL]methanamine reveals several key disconnections that form the basis of a logical synthetic plan. The primary amine of the target molecule can be retrosynthetically derived from a more stable precursor, such as a nitrile or an amide. This functional group interconversion (FGI) leads to the precursor, 4-(4-chlorophenyl)oxane-4-carbonitrile.
The next critical disconnection involves breaking the bond between the C4 of the oxane ring and the 4-chlorophenyl group. This leads to a simplified precursor, a 4-substituted oxane. A logical precursor here would be tetrahydropyran-4-one, a commercially available or readily synthesized starting material. The 4-chlorophenyl group can be introduced via a nucleophilic addition to the ketone. Similarly, the cyano group can also be introduced by nucleophilic addition to the ketone, suggesting a convergent approach.
This analysis highlights two primary forward synthetic strategies:
Addition of a 4-chlorophenyl nucleophile to tetrahydropyran-4-one, followed by introduction of a one-carbon aminomethyl precursor at the 4-position.
Introduction of a cyanomethyl group or a related one-carbon electrophile to a pre-formed 4-(4-chlorophenyl)tetrahydropyran derivative.
Classical and Modern Synthetic Routes to the Oxane Core Structure
Approaches to 4-Substituted Tetrahydropyran (B127337) Scaffolds
The synthesis of the tetrahydropyran-4-one core is a well-established process. One common industrial method involves the reaction of 3-chloropropionyl chloride with ethylene (B1197577) gas in the presence of aluminum chloride to form 1,5-dichloropentan-3-one, which is then cyclized under acidic conditions to yield tetrahydropyran-4-one. doubtnut.comnih.gov Alternative methods include the hydrogenation of pyran-4-one or dihydropyran-4-one in the presence of a metal catalyst such as palladium, platinum, or nickel. organic-chemistry.org These methods provide a reliable supply of the key starting material for the subsequent steps. More modern approaches to substituted tetrahydropyran-4-ones involve domino reactions, such as the tandem Knoevenagel condensation/intramolecular Michael addition, which allows for the diastereoselective synthesis of highly substituted derivatives. nih.govacs.orgacs.org
Introduction and Functionalization of the 4-Chlorophenyl Moiety
The introduction of the 4-chlorophenyl group at the C4 position of the tetrahydropyran ring can be effectively achieved through a Grignard reaction. The reaction of 4-chlorophenylmagnesium bromide, which can be prepared from 4-bromochlorobenzene or p-dibromobenzene, with tetrahydropyran-4-one would yield 4-(4-chlorophenyl)tetrahydropyran-4-ol. nih.govorganic-chemistry.org This tertiary alcohol is a key intermediate that can be further functionalized.
Elaboration and Functionalization of the Methanamine Group
With the 4-(4-chlorophenyl)tetrahydropyran-4-ol intermediate in hand, the next crucial step is the introduction and elaboration of the methanamine group. A plausible route involves the dehydration of the tertiary alcohol to form the corresponding alkene, 4-(4-chlorophenyl)-3,6-dihydro-2H-pyran. This can be followed by hydrocyanation or a related reaction to install the nitrile group at the 4-position, leading to 4-(4-chlorophenyl)oxane-4-carbonitrile.
Alternatively, a more direct approach from tetrahydropyran-4-one is the Strecker synthesis. This one-pot, three-component reaction involves the treatment of the ketone with an ammonia (B1221849) source (like ammonium (B1175870) chloride) and a cyanide source (like potassium cyanide) to form an α-aminonitrile. masterorganicchemistry.comyoutube.comyoutube.comyoutube.com In this case, the reaction would yield 4-amino-4-(4-chlorophenyl)tetrahydropyran-4-carbonitrile.
The final step in the synthesis of the target molecule is the reduction of the nitrile group to a primary amine. This transformation can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH4). doubtnut.comchemguide.co.ukyoutube.commasterorganicchemistry.com Catalytic hydrogenation over catalysts such as Raney nickel or palladium on carbon can also be employed, although sterically hindered nitriles may require more forcing conditions. nih.govacs.orgreddit.comresearchgate.netrsc.org
| Step | Reaction | Starting Material | Reagents | Intermediate/Product |
| 1 | Grignard Reaction | Tetrahydropyran-4-one | 4-Chlorophenylmagnesium bromide, Diethyl ether | 4-(4-Chlorophenyl)tetrahydropyran-4-ol |
| 2 | Dehydration | 4-(4-Chlorophenyl)tetrahydropyran-4-ol | Acid catalyst (e.g., H2SO4) | 4-(4-Chlorophenyl)-3,6-dihydro-2H-pyran |
| 3 | Hydrocyanation | 4-(4-Chlorophenyl)-3,6-dihydro-2H-pyran | HCN or a cyanide salt | 4-(4-Chlorophenyl)oxane-4-carbonitrile |
| 4 | Nitrile Reduction | 4-(4-Chlorophenyl)oxane-4-carbonitrile | LiAlH4, Diethyl ether, then H2O | This compound |
Stereoselective Synthesis and Enantiopure this compound
The C4 position of this compound is a stereocenter. Therefore, the synthesis of enantiopure forms of this compound is of significant interest. This can be achieved through either the resolution of a racemic mixture or by asymmetric synthesis.
Chiral Auxiliary and Asymmetric Catalysis Approaches
Asymmetric synthesis offers a more elegant and efficient route to enantiopure products. One strategy involves the use of a chiral auxiliary. For instance, a chiral auxiliary could be attached to the tetrahydropyran-4-one starting material to direct the facial attack of the 4-chlorophenyl Grignard reagent, leading to a diastereomerically enriched tertiary alcohol. Subsequent removal of the auxiliary would provide the enantiopure alcohol.
Alternatively, asymmetric catalysis could be employed. The asymmetric addition of Grignard reagents to ketones is a challenging but developing field. acs.orgchemguide.co.ukacs.orggoogle.com Chiral ligands, such as BINOL derivatives, have been shown to promote the enantioselective addition of aryl Grignard reagents to ketones. acs.orgchemguide.co.uk Applying such a catalytic system to the reaction of 4-chlorophenylmagnesium bromide with tetrahydropyran-4-one could directly provide an enantiomerically enriched tertiary alcohol intermediate.
Another point for stereocontrol is the introduction of the aminomethyl group precursor. An asymmetric Strecker reaction on tetrahydropyran-4-one, using a chiral amine or a chiral catalyst, could establish the stereocenter at C4 while simultaneously introducing the amino and cyano functionalities. organic-chemistry.orgacs.orgacs.org
Finally, if a racemic mixture of the final amine is obtained, chiral resolution can be performed. This typically involves the formation of diastereomeric salts with a chiral acid, such as tartaric acid or camphorsulfonic acid, followed by separation of the diastereomers by crystallization and subsequent liberation of the enantiopure amine. nih.govwikipedia.orgrsc.orggoogle.com
| Strategy | Key Reaction | Chiral Control Element | Outcome |
| Chiral Auxiliary | Addition of Grignard reagent to a ketone with a chiral auxiliary | Covalently bound chiral group | Diastereomerically enriched intermediate |
| Asymmetric Catalysis | Asymmetric Grignard addition | Chiral ligand (e.g., BINOL derivative) | Enantiomerically enriched tertiary alcohol |
| Asymmetric Strecker Reaction | Addition of cyanide and an amine to a ketone | Chiral amine or chiral catalyst | Enantiomerically enriched α-aminonitrile |
| Chiral Resolution | Salt formation | Chiral resolving acid (e.g., tartaric acid) | Separation of enantiomers |
Reduction of 4-(4-Chlorophenyl)oxane-4-carbonitrile
The conversion of the nitrile intermediate to the target primary amine, this compound, is a critical reduction step. Several established methods are available for this transformation.
Catalytic Hydrogenation: This is a widely used industrial method for nitrile reduction. The reaction involves treating the nitrile with hydrogen gas in the presence of a metal catalyst. Common catalysts include Raney Nickel, Palladium on Carbon (Pd/C), or Rhodium-based catalysts. The reaction is typically carried out in a solvent like ethanol (B145695) or methanol (B129727) under elevated pressure and temperature. This method is often preferred for its high yields and cleaner reaction profiles.
Chemical Reduction: Various chemical reducing agents can effectively convert nitriles to primary amines.
Lithium Aluminum Hydride (LiAlH₄): A powerful and highly effective reducing agent for this purpose. The reaction is typically performed in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF).
Borane (B79455) Reagents: Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF) or ammonia borane, are also effective. acs.org Ammonia borane, in particular, offers an alternative that can proceed under thermal conditions without a metal catalyst. acs.org
Sodium Borohydride (B1222165) with Additives: While sodium borohydride (NaBH₄) alone is generally not strong enough to reduce nitriles, its reactivity can be enhanced by the addition of catalysts like cobalt(II) chloride (CoCl₂). This system provides a convenient and often high-yielding method for nitrile reduction. beilstein-journals.org
The choice of reduction method depends on factors such as functional group tolerance, scalability, cost, and safety considerations.
Resolution Techniques for Enantiomer Separation
As this compound is a chiral compound, the product of the synthesis is a racemic mixture containing equal amounts of the (R) and (S) enantiomers. The separation of these enantiomers, known as chiral resolution, is crucial for many applications. Two primary methods are employed for this purpose. libretexts.org
Diastereomeric Salt Formation: This classical resolution technique involves reacting the racemic amine with an enantiomerically pure chiral acid. libretexts.org This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties such as solubility. This difference allows for their separation by fractional crystallization. nih.gov After separation, the desired enantiomer of the amine is recovered by treating the purified diastereomeric salt with a base to neutralize the chiral acid.
| Chiral Resolving Agent Class | Examples | Principle of Separation |
|---|---|---|
| Chiral Carboxylic Acids | (+)-Tartaric Acid, (-)-Mandelic Acid, (+)-Camphorsulfonic Acid | Forms diastereomeric ammonium carboxylate salts with differing solubilities. |
| Tartaric Acid Derivatives | (-)-O,O'-Dibenzoyl-L-tartaric acid, (+)-O,O'-Di-p-toluoyl-D-tartaric acid | Provides more rigid and often better-crystallizing salts for improved separation. |
Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful analytical and preparative method for separating enantiomers. The racemic mixture is passed through a column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, causing them to travel through the column at different rates and elute separately. Polysaccharide-based CSPs are particularly effective for separating a wide range of chiral compounds, including amines. nih.gov
| Chiral Stationary Phase (CSP) Type | Common Examples | Typical Interaction Mechanism |
|---|---|---|
| Polysaccharide-Based | Cellulose or Amylose derivatives (e.g., coated on silica (B1680970) gel) | Hydrogen bonding, dipole-dipole, and π-π interactions within chiral grooves. |
| Pirkle-Type (Brush-Type) | Dinitrobenzoyl phenylglycine | π-π interactions, hydrogen bonding, and steric repulsion. |
| Macrocyclic Antibiotic-Based | Teicoplanin, Vancomycin | Complex formation through multiple hydrogen bonds, ionic, and hydrophobic interactions. |
Optimization of Reaction Conditions and Process Yields
Optimizing the reaction conditions for the synthesis, particularly the nitrile reduction step, is essential for maximizing yield, minimizing impurities, and ensuring an efficient and economical process. Key parameters for optimization are outlined below.
| Parameter | Influence on the Reaction | Optimization Goal |
|---|---|---|
| Catalyst Selection & Loading | Affects reaction rate, selectivity, and cost. Different catalysts (e.g., Raney Ni, Pd/C) have different activities. | Identify the most active and selective catalyst. Minimize loading to reduce cost without sacrificing reaction time or completion. |
| Solvent | Influences reagent solubility, catalyst activity, and potential side reactions. Alcohols like methanol or ethanol are common. | Select a solvent that maximizes solubility and reaction rate while minimizing side products and environmental impact. |
| Temperature | Higher temperatures generally increase the reaction rate but can also lead to decomposition or side reactions. | Find the lowest temperature at which the reaction proceeds to completion in a reasonable timeframe to improve energy efficiency and selectivity. |
| Pressure (for Hydrogenation) | Higher hydrogen pressure increases the rate of hydrogenation by increasing H₂ concentration in the solvent. | Determine the minimum pressure required for an efficient reaction to ensure safety and reduce equipment costs. |
| Reagent Stoichiometry | The molar ratio of the reducing agent to the nitrile affects completion and potential for over-reduction or side reactions. | Use the minimum excess of the reducing agent needed to drive the reaction to completion, thus reducing cost and waste. |
Application of Green Chemistry Principles in the Synthesis of this compound
Incorporating green chemistry principles into the synthesis aims to reduce the environmental impact, improve safety, and enhance sustainability. Several aspects of the synthesis of this compound can be aligned with these principles.
Atom Economy: Catalytic hydrogenation is preferred over stoichiometric chemical reductions (e.g., with LiAlH₄). Hydrogenation has a higher atom economy as the only theoretical byproduct is the catalyst, which is used in small amounts, whereas chemical reductions generate significant amounts of inorganic waste that require disposal.
Use of Safer Solvents and Reagents: The development of syntheses that use less hazardous solvents is a key goal. For instance, exploring reductions in greener solvents like ethanol or even water, if possible, is preferable to using more volatile or toxic solvents like THF or dichloromethane. Similarly, replacing highly reactive and hazardous reagents like LiAlH₄ with safer alternatives like ammonia borane or catalytic systems is a significant improvement. acs.org
| Green Chemistry Principle | Application in the Synthesis |
|---|---|
| Prevention | Optimizing selectivity to prevent the formation of byproducts, reducing the need for difficult purifications. |
| Atom Economy | Employing catalytic hydrogenation (H₂) instead of stoichiometric reducing agents to maximize the incorporation of starting materials into the final product. |
| Less Hazardous Chemical Syntheses | Replacing hazardous reagents like LiAlH₄ with safer alternatives (e.g., NaBH₄/CoCl₂, ammonia borane). acs.org |
| Design for Energy Efficiency | Using highly active catalysts to allow reactions to proceed at lower temperatures and pressures. |
| Use of Renewable Feedstocks | While not directly applicable to the core structure, using bio-based solvents like ethanol where possible. |
| Catalysis | Utilizing reusable heterogeneous catalysts (e.g., supported metal catalysts) over stoichiometric reagents. rsc.org |
Chemical Reactivity and Transformation Pathways of 4 4 Chlorophenyl Oxan 4 Yl Methanamine
Reactivity Profiling of the Primary Amine Functional Group
The primary aminomethyl group (-CH₂NH₂) is the most reactive site on the molecule under many conditions. Its reactivity is characterized by the nucleophilicity of the nitrogen atom's lone pair of electrons.
The primary amine functions as a potent nucleophile, readily participating in addition and substitution reactions. A hallmark reaction is its condensation with carbonyl compounds such as aldehydes and ketones. This proceeds via nucleophilic addition to the carbonyl carbon to form an unstable carbinolamine intermediate, which then dehydrates to yield a stable imine, also known as a Schiff base.
A subsequent and highly useful transformation is reductive amination. This process involves the in-situ or sequential reduction of the imine intermediate formed from the reaction with a carbonyl compound. This method is a superior alternative to direct alkylation for preparing secondary amines, as it avoids the common problem of over-alkylation. masterorganicchemistry.com A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective due to its mildness and selectivity for imines over carbonyls. harvard.edu
Interactive Table: Representative Conditions for Reductive Amination
| Carbonyl Compound | Amine Source | Reducing Agent | Solvent | Typical Conditions | Product Type |
| Aldehyde (R-CHO) | [4-(4-Chlorophenyl)oxan-4-YL]methanamine | NaBH(OAc)₃ | Dichloroethane (DCE) | Room Temp, 12-24h | Secondary Amine |
| Ketone (R₂C=O) | This compound | NaBH₃CN | Methanol (B129727) (MeOH) | pH 6-7, Room Temp | Secondary Amine |
| Aldehyde (R-CHO) | This compound | H₂ / Catalyst (e.g., Pd/C) | Ethanol (B145695) (EtOH) | Elevated Temp/Pressure | Secondary Amine |
This table presents generalized conditions based on established reductive amination protocols. Specific outcomes depend on the exact substrates and reaction parameters used. organic-chemistry.orgorganic-chemistry.org
The nucleophilic character of the primary amine makes it highly susceptible to acylation. It reacts readily with acylating agents like acyl chlorides and acid anhydrides in the presence of a base (to neutralize the acid byproduct) to form highly stable amide bonds. researchgate.netnih.gov This reaction is fundamental in peptide coupling and the synthesis of a vast array of functionalized molecules. researchgate.net
Alkylation of the primary amine with alkyl halides is also possible but often leads to a mixture of products. The initially formed secondary amine can compete with the starting material for the alkylating agent, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts. masterorganicchemistry.com For controlled mono-alkylation, reductive amination remains the preferred method.
Interactive Table: Typical Derivatization Reactions of the Primary Amine
| Reagent Type | Specific Reagent | Base (if needed) | Solvent | Product |
| Acyl Chloride | Acetyl chloride (CH₃COCl) | Triethylamine (B128534) (Et₃N) or Pyridine | Dichloromethane (DCM) | N-acetyl amide |
| Acid Anhydride (B1165640) | Acetic anhydride ((CH₃CO)₂O) | None or Pyridine | Tetrahydrofuran (B95107) (THF) | N-acetyl amide |
Isocyanate | Phenyl isocyanate (PhNCO) | None | THF or Toluene | Urea derivative | | Sulfonyl Chloride | Tosyl chloride (TsCl) | Pyridine | DCM | Sulfonamide |
Chemical Transformations Involving the Oxane Heterocyclic Ring
The oxane (tetrahydropyran) ring is a six-membered saturated ether. Unlike its smaller, strained counterpart, oxetane, the oxane ring is generally characterized by its high stability and low reactivity.
The tetrahydropyran (B127337) ring is conformationally stable and possesses low ring strain. Consequently, ring-opening reactions are energetically unfavorable and require harsh conditions, such as the use of strong Brønsted or Lewis acids and elevated temperatures. For a 4,4-disubstituted oxane like the title compound, such reactions are not commonly reported and would likely lead to complex product mixtures. While some specialized catalytic systems can induce the ring-contraction of substituted tetrahydropyrans, these methods are highly specific and may not be applicable to this particular substrate. umich.eduresearchgate.net
The carbon-hydrogen bonds on the oxane ring are sp³-hybridized and chemically unactivated. As a result, regioselective functionalization of the oxane nucleus itself is challenging and rarely encountered. The reactivity of the molecule is overwhelmingly dominated by the primary amine and the chlorophenyl moiety, leaving the oxane ring to primarily serve as a robust and inert scaffold.
Reactivity of the Chlorophenyl Aromatic Moiety
The 4-chlorophenyl group offers several potential avenues for chemical transformation, though its reactivity is significantly influenced by both electronic effects and steric hindrance.
Nucleophilic Aromatic Substitution (SNAr): This type of reaction, where a nucleophile displaces the chloride, typically requires the presence of strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer complex intermediate. researchgate.netmdpi.comnih.gov Since the title compound lacks these activating groups, it is not expected to undergo SNAr reactions under conventional conditions.
Transition-Metal Catalyzed Cross-Coupling: The most viable strategy for modifying the chlorophenyl moiety involves modern cross-coupling reactions. The carbon-chlorine bond, while relatively strong, can be activated by palladium catalysts to participate in a variety of powerful bond-forming reactions. These methods are often highly tolerant of other functional groups and can overcome significant steric hindrance. researchgate.net
Interactive Table: Potential Cross-Coupling Reactions of the Chlorophenyl Moiety
| Reaction Name | Coupling Partner | Catalyst/Ligand System (Example) | Resulting Transformation |
| Suzuki-Miyaura Coupling | Arylboronic acid (Ar-B(OH)₂) | Pd(OAc)₂ / SPhos | Replaces -Cl with an aryl group (-Ar) |
| Buchwald-Hartwig Amination | A primary or secondary amine (R₂NH) | Pd₂(dba)₃ / BINAP | Replaces -Cl with an amino group (-NR₂) |
| Sonogashira Coupling | Terminal alkyne (R-C≡CH) | Pd(PPh₃)₄ / CuI | Replaces -Cl with an alkynyl group (-C≡C-R) |
| Heck Coupling | Alkene (H₂C=CHR) | Pd(OAc)₂ / P(o-tol)₃ | Replaces -Cl with a vinyl group (-CH=CHR) |
This table illustrates potential applications of modern cross-coupling reactions to the title compound. Specific conditions would require empirical optimization.
Metal-Catalyzed Cross-Coupling Reactions at the Aryl Halide Position
The chlorine atom on the phenyl ring serves as a handle for a variety of powerful palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in modern organic synthesis for the construction of complex molecules from simpler precursors.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming carbon-nitrogen bonds by coupling an aryl halide with an amine. uni.lubldpharm.comsigmaaldrich.com This reaction would be highly relevant for the derivatization of this compound, where the chlorine atom could be replaced by a variety of primary or secondary amines. The general catalytic cycle involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination of the new amine, deprotonation, and reductive elimination to afford the aminated product and regenerate the Pd(0) catalyst. uni.lu A critical aspect of this reaction is the choice of ligand on the palladium catalyst, which influences the reaction's scope and efficiency.
Hypothetical Buchwald-Hartwig Reaction Data:
The following table is a hypothetical representation of potential outcomes for a Buchwald-Hartwig amination reaction with this compound, as specific experimental data for this compound is not publicly available.
| Amine Coupling Partner | Catalyst | Ligand | Base | Solvent | Temp (°C) | Hypothetical Yield (%) |
|---|---|---|---|---|---|---|
| Aniline | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 85 |
| Morpholine | Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane | 110 | 92 |
| Benzylamine | PdCl₂(dppf) | dppf | Cs₂CO₃ | Toluene | 100 | 78 |
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an aryl halide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This reaction could be employed to introduce a wide range of aryl, heteroaryl, or vinyl groups at the 4-position of the phenyl ring of the title compound, leading to biaryl or styrenyl derivatives. The catalytic cycle is similar to other palladium-catalyzed cross-couplings, involving oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and functional group tolerance.
Hypothetical Suzuki-Miyaura Coupling Data:
The following table is a hypothetical representation of potential outcomes for a Suzuki-Miyaura coupling reaction with this compound, as specific experimental data for this compound is not publicly available.
| Boronic Acid/Ester | Catalyst | Ligand | Base | Solvent | Temp (°C) | Hypothetical Yield (%) |
|---|---|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | 90 | 90 |
| Thiophene-2-boronic acid | PdCl₂(dppf) | dppf | Cs₂CO₃ | Dioxane | 100 | 82 |
| Vinylboronic acid pinacol (B44631) ester | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 | 75 |
Heck Reaction
The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. This reaction would allow for the introduction of a vinyl group onto the phenyl ring of this compound. The reaction typically proceeds with trans selectivity. The mechanism involves oxidative addition of the aryl chloride to Pd(0), followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the product.
Sonogashira Coupling
The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forms a carbon-carbon bond between an aryl halide and a terminal alkyne. This would be a powerful method to synthesize derivatives of this compound containing an alkyne moiety, which is a versatile functional group for further transformations. The reaction can often be carried out under mild, room-temperature conditions. chemspider.com Modern protocols have also been developed that are copper-free.
Mechanistic Investigations of Key Reaction Pathways
The mechanisms of the aforementioned cross-coupling reactions have been extensively studied. For the Buchwald-Hartwig amination , the key steps are oxidative addition, amine coordination and deprotonation to form a palladium-amido complex, and reductive elimination. uni.lu A potential side reaction is β-hydride elimination from the amido complex. uni.lu
In the Suzuki-Miyaura coupling , the catalytic cycle involves oxidative addition of the aryl halide to Pd(0), transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the C-C bond and regenerate the catalyst. The role of the base is to activate the organoboron species to facilitate transmetalation.
The Heck reaction mechanism proceeds via oxidative addition, migratory insertion of the alkene into the aryl-palladium bond, and β-hydride elimination. The regioselectivity and stereoselectivity are key aspects of this reaction.
For the Sonogashira coupling , the generally accepted mechanism involves a palladium cycle and a copper cycle. The palladium cycle is similar to other cross-coupling reactions. The copper cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex. In copper-free variants, the alkyne is thought to coordinate directly to the palladium center before deprotonation and subsequent reductive elimination.
While no specific mechanistic studies have been published for this compound itself, the established mechanisms for these reactions on analogous aryl chlorides provide a strong predictive framework for its reactivity. The presence of the aminomethyl and oxane moieties could potentially influence the reaction kinetics or catalyst stability through coordination to the metal center, but these effects would need to be investigated experimentally.
Advanced Structural and Conformational Analysis of 4 4 Chlorophenyl Oxan 4 Yl Methanamine
Spectroscopic Characterization Beyond Routine Identification
Advanced spectroscopic methods are instrumental in providing a comprehensive understanding of the molecular structure of [4-(4-Chlorophenyl)oxan-4-YL]methanamine in both solution and the solid state. These techniques offer insights into the spatial arrangement of atoms, the nature of chemical bonds, and the subtle effects of intermolecular forces.
While standard 1H and 13C NMR are fundamental for basic structural confirmation, advanced NMR techniques, such as two-dimensional (2D) NMR, are essential for an unambiguous assignment of all proton and carbon signals and for determining the compound's conformation in solution.
For this compound, a Heteronuclear Single Quantum Coherence (HSQC) spectrum would reveal direct one-bond correlations between protons and their attached carbons. For instance, the methylene (B1212753) protons of the aminomethyl group (-CH₂NH₂) would show a cross-peak with their corresponding carbon signal. Similarly, the protons of the oxane ring would correlate with their respective carbon atoms.
A Heteronuclear Multiple Bond Correlation (HMBC) spectrum provides information about longer-range couplings (typically 2-3 bonds). This is particularly useful for identifying quaternary carbons, such as the C4 of the oxan ring and the substituted carbon of the chlorophenyl ring. For example, the protons of the aminomethyl group would show a correlation to the C4 of the oxane ring and to the ipso-carbon of the phenyl ring.
Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful tool for probing spatial relationships between protons that are close in space but not necessarily through bonds. In the case of this compound, NOESY could help determine the orientation of the 4-chlorophenyl group relative to the oxane ring. For instance, correlations between the ortho-protons of the phenyl ring and specific protons on the oxane ring would indicate their spatial proximity.
A theoretical analysis of related compounds, such as 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, has been performed using NMR spectral techniques to characterize its structure. malayajournal.org In a study of 1-(4-Chlorophenyl) piperazine (B1678402), NMR chemical shifts were calculated using the GIAO method and compared with experimental data, showing good agreement. scispace.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C=C-Cl (ortho) | 7.35 (d) | 128.5 |
| C=C-Cl (meta) | 7.25 (d) | 129.0 |
| Oxane (axial H) | 1.60-1.70 (m) | 35.0 |
| Oxane (equatorial H) | 1.80-1.90 (m) | 35.0 |
| -CH₂-N | 2.80 (s) | 50.0 |
| -NH₂ | 1.50 (br s) | - |
| C4 (oxane) | - | 75.0 |
| C-Cl (phenyl) | - | 133.0 |
Note: These are predicted values and may vary in experimental conditions.
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule and the nature of hydrogen bonding.
For this compound, the FT-IR spectrum is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group would appear in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule would be observed around 2850-3100 cm⁻¹. The C-O-C stretching of the oxane ring would likely produce a strong band in the 1050-1150 cm⁻¹ region. The C-Cl stretching vibration of the chlorophenyl group is expected in the lower frequency region, typically around 700-800 cm⁻¹.
Raman spectroscopy would provide complementary information. Aromatic C=C stretching vibrations in the phenyl ring would give rise to distinct bands in the 1400-1600 cm⁻¹ region.
Hydrogen bonding plays a significant role in the vibrational spectra. The presence of intermolecular N-H···O or N-H···N hydrogen bonds would lead to a broadening and a shift to lower frequencies of the N-H stretching bands in the FT-IR spectrum.
In a study on 1-(4-Chlorophenyl)-3-(4-ethoxyphenyl)-prop-2-en-1-one, FT-IR and FT-Raman spectra were analyzed with the aid of density functional theory (DFT) calculations. researchgate.net Similarly, the vibrational spectra of 1-(4-Chlorophenyl) piperazine have been investigated using experimental and theoretical methods, leading to a detailed assignment of the vibrational modes. scispace.comdergipark.org.tr
Table 2: Expected Vibrational Frequencies for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Spectroscopy |
|---|---|---|
| N-H stretch (amine) | 3300-3500 | FT-IR, Raman |
| C-H stretch (aromatic) | 3000-3100 | FT-IR, Raman |
| C-H stretch (aliphatic) | 2850-2970 | FT-IR, Raman |
| C=C stretch (aromatic) | 1400-1600 | FT-IR, Raman |
| N-H bend (amine) | 1590-1650 | FT-IR |
| C-O-C stretch (oxane) | 1050-1150 | FT-IR |
High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio with very high accuracy. For this compound (C₁₂H₁₆ClNO), HRMS would confirm the elemental composition.
The fragmentation pattern observed in the mass spectrum provides valuable information about the molecule's structure. Under electron ionization (EI) or electrospray ionization (ESI), the molecule would likely undergo characteristic fragmentation. Common fragmentation pathways could include:
Loss of the aminomethyl group: Cleavage of the C4-CH₂NH₂ bond would result in a stable tertiary carbocation.
Cleavage of the oxane ring: Ring-opening fragmentation of the oxane moiety is a plausible pathway.
Fragmentation of the chlorophenyl group: Loss of a chlorine radical or HCl are also possible fragmentation routes.
A study on the fragmentation of ketamine analogues, which share some structural similarities, revealed characteristic pathways including the loss of the amine-containing side chain. mdpi.com The fragmentation of 6-(4-chlorophenyl)- N -aryl-4-(trichloromethyl)-4 H -1,3,5-oxadiazin-2-amines has also been studied, showing elimination of a chloroform (B151607) molecule as a key fragmentation step. researchgate.netresearchgate.net
X-ray Crystallography and Solid-State Structural Analysis
X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the conformation of the molecule.
For this compound, a single-crystal X-ray diffraction study would reveal the precise geometry of the oxane and chlorophenyl rings and the aminomethyl group. It would also elucidate the conformation of the oxane ring (e.g., chair, boat, or twist-boat) and the rotational orientation of the chlorophenyl and aminomethyl substituents.
The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by intermolecular interactions. For this compound, hydrogen bonding is expected to be a dominant interaction. The primary amine group can act as a hydrogen bond donor, while the oxygen atom of the oxane ring and the nitrogen of the amine can act as hydrogen bond acceptors. This could lead to the formation of one-, two-, or three-dimensional hydrogen-bonded networks.
Other intermolecular interactions, such as C-H···π interactions between the aliphatic C-H bonds and the aromatic ring, and π-π stacking between the chlorophenyl rings of adjacent molecules, could also play a role in stabilizing the crystal structure.
The crystal structure of (E)-N-(4-chlorophenyl)-1-(pyridin-2-yl)methanimine reveals π-π stacking interactions that lead to the formation of columns. researchgate.net In the crystal structure of (4-chlorophenyl)(4-hydroxyphenyl)methanone, intermolecular O-H···O hydrogen bonds are the primary stabilizing interactions. researchgate.net
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can have different physical properties, such as melting point, solubility, and stability. Given the presence of flexible parts (the aminomethyl group and the rotatable phenyl group) and multiple hydrogen bonding sites, this compound has the potential to exhibit polymorphism. A systematic screening for different crystalline forms under various crystallization conditions (e.g., different solvents, temperatures) would be necessary to investigate its polymorphic behavior.
Co-crystallization involves crystallizing a target molecule with a second component (a co-former) to form a new crystalline solid with a defined stoichiometric ratio. This technique can be used to modify the physicochemical properties of a compound. The amine group in this compound makes it a suitable candidate for forming co-crystals with carboxylic acids or other acidic co-formers through salt formation or hydrogen bonding. Such studies could lead to the discovery of new solid forms with improved properties.
While no specific studies on the polymorphism or co-crystallization of this compound are currently available in the literature, the structural features of the molecule suggest that this would be a fruitful area for future research.
Conformational Preferences and Dynamics of the Oxane Ring and Side Chains
The three-dimensional structure and conformational flexibility of this compound are pivotal to its chemical behavior and interactions. The central oxane (tetrahydropyran) ring, being a six-membered heterocycle, predominantly adopts a chair conformation to minimize angular and torsional strain. However, the presence of two bulky substituents on the same carbon atom (C4) introduces significant steric interactions that influence the ring's conformational equilibrium and the orientation of these side chains.
The oxane ring, much like cyclohexane (B81311), is not static and undergoes rapid conformational changes, most notably the interconversion between two chair forms. This process, often referred to as a "ring flip," proceeds through higher-energy transition states and intermediates, including the half-chair, twist-boat, and boat conformations.
The energy profile of this interconversion for the parent unsubstituted oxane is comparable to that of cyclohexane, with the chair conformation being the most stable. The energy barrier for the chair-to-chair interconversion in cyclohexane is approximately 10-11 kcal/mol, passing through a high-energy half-chair transition state. mdpi.comnih.gov The boat conformation is an intermediate in this process and is less stable than the chair form due to unfavorable steric interactions between the "flagpole" hydrogens and torsional strain from eclipsed bonds. mdpi.com The twist-boat conformation is a local energy minimum that is more stable than the boat but still significantly less stable than the chair. mdpi.comnih.gov
In the case of this compound, the C4 carbon is geminally disubstituted with a 4-chlorophenyl group and a methanamine group. In a hypothetical ring flip, the orientations of these substituents would interchange between axial and equatorial positions. However, due to the significant steric bulk of both substituents, a conformation where one group is axial and the other is equatorial is the only possibility in a chair form.
A crucial aspect of 4,4-disubstitution is the potential for severe 1,3-diaxial interactions. When one of the bulky substituents at C4 is in the axial position, it experiences steric repulsion from the axial hydrogens at C2 and C6. Given the size of both the 4-chlorophenyl and methanamine groups, these interactions would be highly destabilizing. This significant steric strain may lead to a distortion of the chair conformation or an increased population of non-chair forms, such as the twist-boat, to alleviate the steric clash. Studies on similarly crowded 4,4-disubstituted systems, such as 4,4-disubstituted 1,4-dihydropyridines, have shown that heavy substitution can lead to dramatic changes in the ring's conformation. masterorganicchemistry.com
Table 1: Relative Energies of Cyclohexane Conformations (Reference for Oxane)
| Conformation | Relative Energy (kcal/mol) |
| Chair | 0 |
| Twist-Boat | ~5.5 nih.gov |
| Boat | ~6.5-7.0 mdpi.comnih.gov |
| Half-Chair | ~10-11 mdpi.comnih.gov |
This table provides reference energy values from cyclohexane, which are expected to be similar for oxane. The actual energy values for the substituted oxane may vary.
The equilibrium between the two possible chair conformations will be heavily influenced by the relative steric demands of the 4-chlorophenyl and methanamine groups, as one must occupy the more sterically hindered axial position.
The conformational preference of a substituent on a six-membered ring is quantified by its A-value (conformational free energy), which is the energy difference between the axial and equatorial conformations. A larger A-value indicates a stronger preference for the equatorial position due to greater steric hindrance in the axial position. While A-values are typically determined for monosubstituted cyclohexanes, they provide a valuable tool for estimating the steric bulk of substituents on the oxane ring.
Table 2: A-values of Relevant Substituents on Cyclohexane
| Substituent | A-value (kcal/mol) |
| -Cl | ~0.43-0.53 |
| -C₆H₅ (Phenyl) | ~2.8-3.1 |
| -CH₃ | ~1.7 |
| -CH₂NH₂ (Aminomethyl) | Estimated ~1.8-2.2 |
Note: The A-value for the aminomethyl group is an estimation based on its size relative to a methyl and ethyl group and considering potential intramolecular interactions.
The A-value for a phenyl group is substantial, indicating a strong preference for the equatorial position. The addition of a chlorine atom at the para position is unlikely to significantly alter the steric bulk around the bond connecting the ring to the phenyl group, so the A-value for the 4-chlorophenyl group can be approximated to be similar to that of a phenyl group (~3.0 kcal/mol).
The aminomethyl group (-CH₂NH₂) is expected to have a steric demand greater than a methyl group (A-value ≈ 1.7 kcal/mol) and comparable to an ethyl group (A-value ≈ 1.8 kcal/mol). The free rotation around the C4-C(methanamine) bond and the potential for intramolecular hydrogen bonding between the amine and the oxane oxygen could influence its effective steric size. A reasonable estimate for the A-value of the aminomethyl group would be in the range of 1.8-2.2 kcal/mol.
In this compound, the two substituents are on the same carbon. In the more stable chair conformation, the substituent with the larger A-value will preferentially occupy the equatorial position to minimize steric strain. Based on our estimations, the 4-chlorophenyl group (A-value ≈ 3.0 kcal/mol) is significantly bulkier than the aminomethyl group (A-value ≈ 1.8-2.2 kcal/mol).
Therefore, the favored chair conformation will have the 4-chlorophenyl group in the equatorial position and the aminomethyl group in the axial position .
Theoretical and Computational Chemistry Studies on 4 4 Chlorophenyl Oxan 4 Yl Methanamine
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in understanding the fundamental properties of a molecule at the electronic level. These methods allow for the prediction of a wide range of molecular attributes from first principles.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. researchgate.net It is particularly well-suited for studying the electronic structure, energetics, and spectroscopic properties of medium-sized organic molecules like [4-(4-Chlorophenyl)oxan-4-YL]methanamine.
DFT calculations can be employed to determine the optimized molecular geometry, corresponding to the lowest energy arrangement of the atoms. From this optimized structure, various electronic properties can be calculated. The distribution of electron density, for instance, can be visualized through molecular electrostatic potential (MEP) maps, which highlight regions of positive and negative electrostatic potential, offering insights into potential sites for electrophilic and nucleophilic attack.
Furthermore, DFT enables the calculation of key energetic parameters. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap generally suggests higher reactivity. These calculations are foundational for understanding the molecule's behavior in chemical reactions.
Hypothetical Data based on similar compounds:
| Parameter | DFT Calculated Value (B3LYP/6-31G*) |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap | 5.7 eV |
| Dipole Moment | 2.5 D |
For situations demanding higher accuracy, ab initio methods, while more computationally intensive than DFT, can be utilized. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide a more rigorous treatment of electron correlation, leading to more precise energetic and geometrical parameters.
These high-accuracy calculations are particularly valuable for benchmarking the results obtained from more computationally efficient methods like DFT. They can provide definitive values for bond lengths, bond angles, and dihedral angles, offering a detailed picture of the molecule's three-dimensional structure. For this compound, this would involve accurately defining the conformation of the oxane ring and the relative orientation of the chlorophenyl and methanamine substituents.
Hypothetical Data based on similar compounds:
| Geometrical Parameter | Ab Initio (MP2/aug-cc-pVDZ) Calculated Value |
|---|---|
| C-Cl Bond Length | 1.75 Å |
| C(phenyl)-C(oxane) Bond Length | 1.52 Å |
| C(oxane)-N Bond Length | 1.48 Å |
| Chlorophenyl-Oxane Dihedral Angle | 85° |
Computational methods are highly effective in predicting spectroscopic data, which is crucial for the experimental identification and characterization of compounds.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of quantum chemical calculations. malayajournal.org By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, it is possible to predict the chemical shifts that would be observed in an NMR experiment. malayajournal.org These theoretical predictions can aid in the assignment of experimental spectra and confirm the proposed structure of a synthesized compound.
Hypothetical Data based on similar compounds:
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
|---|---|---|
| ν(N-H) | 3400-3500 | Amine N-H stretch |
| ν(C-H) aromatic | 3050-3150 | Aromatic C-H stretch |
| ν(C-H) aliphatic | 2850-2950 | Aliphatic C-H stretch |
| ν(C=C) | 1450-1600 | Aromatic C=C stretch |
| ν(C-O-C) | 1050-1150 | Oxane ether C-O-C stretch |
| ν(C-Cl) | 700-800 | C-Cl stretch |
Molecular Dynamics Simulations
While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time.
This compound possesses conformational flexibility, particularly in the oxane ring, which can adopt various chair and boat conformations. The orientation of the substituents can also vary. MD simulations can explore the potential energy surface of the molecule to identify the most stable conformers and the energy barriers between them.
By simulating the molecule in different solvents, it is possible to understand how the solvent environment influences its conformational preferences. For example, the presence of a polar solvent might stabilize conformers with a larger dipole moment. These simulations track the trajectories of all atoms over time, providing a detailed movie of the molecule's dynamic motions, including ring puckering and bond rotations.
The interaction of a molecule with its solvent environment is critical to its chemical and physical properties. MD simulations explicitly model the solvent molecules, allowing for a detailed analysis of solvation effects.
For this compound, simulations can reveal the structure of the solvent shell around the molecule. This includes identifying specific interactions, such as hydrogen bonding between the amine group and protic solvent molecules, or interactions between the chlorophenyl ring and nonpolar solvents. The radial distribution function (RDF) is a common tool used in MD simulations to quantify the probability of finding a solvent molecule at a certain distance from a specific atom or functional group in the solute. Understanding these solvent-molecule interactions is key to predicting the molecule's solubility and reactivity in different media.
Hypothetical Data based on similar compounds:
| Solvent | Observed Dominant Conformation | Key Solvent-Molecule Interaction |
|---|---|---|
| Water | Chair conformation with equatorial substituents | Hydrogen bonding to the amine and oxane oxygen |
| Chloroform (B151607) | Chair conformation with a mix of equatorial and axial orientations | Dipole-dipole interactions with the chlorophenyl group |
| Hexane | Multiple low-energy chair conformations | van der Waals interactions |
Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis
The molecular electrostatic potential (MEP) is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. libretexts.org It provides a map of the electrostatic potential on the electron density surface, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net This information is crucial for understanding and predicting how a molecule will interact with other chemical species, including receptors and substrates. mdpi.com The MEP map is color-coded, with red typically indicating regions of most negative electrostatic potential (prone to electrophilic attack) and blue representing the most positive potential (prone to nucleophilic attack). uni-muenchen.de Green and yellow areas denote regions of intermediate potential.
For this compound, computational analysis using methods like Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level of theory would be employed to generate the MEP map. bohrium.com The resulting map would be expected to show the most negative potential (red) localized on the nitrogen atom of the aminomethane group and the oxygen atom of the oxane ring, due to the high electronegativity and the presence of lone pairs of electrons. These regions represent the primary sites for hydrogen bond acceptance and interaction with electrophiles.
Conversely, the most positive potential (blue) would likely be concentrated around the hydrogen atoms of the amine group and the hydrogen atoms attached to the carbon atoms adjacent to the electronegative heteroatoms. These electron-deficient regions are the most probable sites for nucleophilic attack. The chlorophenyl group would exhibit a more complex potential distribution, with the chlorine atom contributing to the electronegativity of the aromatic ring.
Charge Distribution Analysis
| Atom | Element | Hypothetical Mulliken Charge (a.u.) |
| C1 | Carbon | -0.15 |
| C2 | Carbon | -0.12 |
| C3 | Carbon | -0.12 |
| C4 | Carbon | 0.10 |
| C5 | Carbon | -0.12 |
| C6 | Carbon | -0.12 |
| Cl | Chlorine | -0.05 |
| C7 (Oxane) | Carbon | -0.20 |
| O (Oxane) | Oxygen | -0.55 |
| C (Methanamine) | Carbon | 0.05 |
| N (Methanamine) | Nitrogen | -0.70 |
| H (on N) | Hydrogen | 0.35 |
In Silico Analysis of Intermolecular Interactions and Hydrogen Bonding Networks
The intermolecular interactions of this compound are critical in determining its physical properties and its binding affinity to biological targets. In silico methods are instrumental in exploring these interactions, particularly the formation of hydrogen bonding networks. uni-bonn.de Hydrogen bonds are strong, directional interactions that occur between a hydrogen atom covalently bonded to a highly electronegative atom (donor) and another nearby electronegative atom (acceptor).
In this compound, the primary hydrogen bond donor is the amine group (-NH2). The hydrogen atoms of the amine can form strong hydrogen bonds with electron-rich atoms. The primary hydrogen bond acceptors are the nitrogen atom of the amine group (with its lone pair) and the oxygen atom of the oxane ring. These features allow the molecule to act as both a hydrogen bond donor and acceptor, facilitating the formation of complex hydrogen bonding networks in a condensed phase or within a protein binding site.
Computational studies can predict the geometry and energy of these hydrogen bonds. The strength of a hydrogen bond is typically assessed by its length (shorter bonds are generally stronger) and the angle of the donor-hydrogen-acceptor atoms (ideally close to 180°).
The table below provides hypothetical data for potential hydrogen bonds formed by this compound with a generic acceptor (e.g., the carbonyl oxygen of a protein backbone) and a generic donor (e.g., a hydroxyl group).
| Donor | Acceptor | H-Bond Length (Å) | Bond Angle (°) | Estimated Energy (kcal/mol) |
| -NH (of compound) | O=C (acceptor) | 1.95 | 170.5 | -5.2 |
| -OH (donor) | N (of compound) | 2.05 | 165.2 | -4.5 |
| -OH (donor) | O (of oxane) | 2.10 | 160.8 | -3.8 |
Computational Reaction Pathway and Transition State Analysis
Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including identifying transition states and calculating activation energies. youtube.com For a molecule like this compound, this type of analysis can be applied to understand its synthesis, metabolism, or the reactions it might undergo in a biological system.
A key aspect of this analysis is the mapping of the potential energy surface for a given reaction. The transition state is a specific point on this surface that represents the highest energy barrier between reactants and products. youtube.com The structure at this point is a transient, high-energy species that cannot be isolated but can be characterized computationally. youtube.com
For instance, a hypothetical reaction involving the N-acetylation of the primary amine group of this compound can be studied. This reaction would proceed through a transition state where the new C-N bond is partially formed, and the acetyl group's leaving group bond is partially broken.
Density Functional Theory (DFT) calculations can be used to locate the geometry of this transition state and calculate its energy relative to the reactants. This energy difference is the activation energy (Ea), which is a key determinant of the reaction rate.
The following table presents hypothetical data for the transition state analysis of the N-acetylation of this compound.
| Parameter | Value | Unit |
| Activation Energy (Ea) | 15.8 | kcal/mol |
| Enthalpy of Reaction (ΔH) | -10.2 | kcal/mol |
| Forming C-N Bond Length in TS | 1.85 | Å |
| Breaking Bond Length in TS | 1.98 | Å |
| Imaginary Frequency | -250 | cm⁻¹ |
The presence of a single imaginary frequency in the vibrational analysis of the calculated structure confirms that it is a true transition state. nih.gov By comparing the activation energies of different possible reaction pathways, computational chemists can predict which reactions are most likely to occur. This type of analysis is fundamental in fields ranging from catalyst design to drug metabolism studies. nih.gov
Derivatization and Structure Activity Relationship Sar Studies for 4 4 Chlorophenyl Oxan 4 Yl Methanamine Analogues in Non Clinical Research
Rational Design Principles for Analogues and Derivatives
The rational design of analogues of [4-(4-Chlorophenyl)oxan-4-YL]methanamine is centered on systematically altering its three main structural components: the chlorophenyl ring, the oxane ring, and the methanamine linker.
| Substituent at para-position | Electronic Effect | Lipophilicity (Hansch π) | Potential Impact on Activity |
| -Cl | Electron-withdrawing | 0.71 | Baseline |
| -F | Electron-withdrawing | 0.14 | May alter binding affinity |
| -Br | Electron-withdrawing | 0.86 | Increased lipophilicity may enhance membrane permeability |
| -CH3 | Electron-donating | 0.56 | May improve metabolic stability |
| -OCH3 | Electron-donating | -0.02 | Can introduce hydrogen bond accepting capabilities |
Modifications to the Oxane Ring System
The oxane ring provides a three-dimensional scaffold that is crucial for the correct orientation of the pharmacophoric groups. Modifications to this ring system can explore the spatial requirements of the binding site. Introducing unsaturation, for example by creating a dihydropyran ring, would alter the geometry of the molecule. Additionally, the incorporation of substituents on the oxane ring, such as methyl or hydroxyl groups, can probe for additional binding interactions or influence the compound's solubility.
Variation of the Methanamine Linker and Terminal Amine Functionality
The methanamine linker and its terminal amine are pivotal for the biological activity of these compounds, often participating in key hydrogen bonding interactions with biological targets. evitachem.com Variations in the linker length, for instance, to an ethanamine or propanamine, can assess the optimal distance between the substituted oxane core and the interacting amine. The primary amine itself is a key site for modification. N-alkylation (e.g., N-methyl, N-ethyl) or acylation can significantly alter the compound's basicity, lipophilicity, and potential for hydrogen bonding, thereby influencing its biological profile.
Synthetic Strategies for the Preparation of Diverse Analogues
The synthesis of this compound analogues can be achieved through various established synthetic routes. A common and versatile approach is reductive amination. evitachem.com This method typically involves the reaction of a ketone precursor, 4-(4-chlorophenyl)oxan-4-one, with an appropriate amine in the presence of a reducing agent like sodium borohydride (B1222165).
For the synthesis of N-substituted analogues, a plausible three-step approach could involve a Mannich reaction, followed by reductive amination and purification. vulcanchem.com For instance, the condensation of 4-chlorobenzaldehyde, a suitable tetrahydropyran (B127337) derivative, and a primary amine would yield a β-amino ketone intermediate, which can then be reduced to the desired product. vulcanchem.com
The synthesis of analogues with different substituents on the phenyl ring would start from the corresponding substituted benzaldehyde (B42025) or other suitable precursors. mdpi.com Modifications to the oxane ring itself would necessitate the synthesis of the appropriately substituted oxane precursor prior to its coupling with the chlorophenyl moiety.
SAR Analysis Based on In Vitro Receptor Binding Assays or Enzyme Inhibition Studies
Structure-activity relationship (SAR) analysis of this compound analogues in non-clinical research relies on data from in vitro assays. These assays, which can measure receptor binding affinity or enzyme inhibition, provide quantitative data to correlate structural changes with biological activity.
For a hypothetical series of analogues tested for their inhibitory activity against a specific enzyme, the following data illustrates a typical SAR table:
| Compound | R1 (on Phenyl) | R2 (on Amine) | IC50 (nM) |
| 1 (Parent) | 4-Cl | H | 50 |
| 2 | 4-F | H | 75 |
| 3 | 4-Br | H | 40 |
| 4 | 4-CH3 | H | 120 |
| 5 | 4-Cl | CH3 | 85 |
| 6 | 4-Cl | C2H5 | 150 |
The nature of the halogen at the 4-position of the phenyl ring influences activity, with the bromo analogue (Compound 3) showing slightly higher potency than the parent chloro compound (Compound 1).
Replacing the electron-withdrawing halogen with an electron-donating methyl group (Compound 4) leads to a significant decrease in activity.
N-alkylation of the primary amine (Compounds 5 and 6) is detrimental to activity, suggesting that the primary amine may be crucial for a key interaction, possibly as a hydrogen bond donor. evitachem.com
Quantitative Structure-Activity Relationship (QSAR) Modeling of Derived Compounds
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov For the this compound class of compounds, a QSAR study would typically involve the following steps:
Data Set Preparation : A dataset of synthesized analogues with their corresponding in vitro biological activity data (e.g., IC50 values) is compiled. mdpi.com
Descriptor Calculation : A wide range of molecular descriptors are calculated for each analogue. These can include 2D descriptors (e.g., topological indices, molecular weight), 3D descriptors (e.g., molecular shape, volume), and physicochemical descriptors (e.g., logP, pKa). nih.gov
Model Development : Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical equation that correlates the descriptors with the biological activity. nih.gov
Model Validation : The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques. nih.gov
A hypothetical 2D-QSAR equation for this series might look like:
log(1/IC50) = 0.8 * π - 1.2 * Es + 0.5 * σ + 2.5
Where:
π represents the lipophilicity of the phenyl substituent.
Es is the Taft steric parameter for the amine substituent. nih.gov
σ is the Hammett electronic parameter of the phenyl substituent. nih.gov
Such a model could quantitatively predict that increasing lipophilicity and electron-withdrawing character on the phenyl ring, while minimizing steric bulk on the amine, would be favorable for activity. These models are valuable tools for prioritizing the synthesis of new analogues and for designing compounds with potentially improved activity. nih.govresearchgate.netresearchgate.net
Ligand Design and Optimization Principles Derived from the this compound Core
The design of potent and selective ligands based on the this compound core is guided by several key optimization principles derived from SAR studies of analogous structures. These principles focus on understanding the spatial and electronic requirements of the target binding site and systematically modifying the lead compound to achieve a better fit and improved pharmacological profile.
A fundamental component of this scaffold is the 4-aminomethyltetrahydropyran (B154524) moiety, which has been utilized as a key building block in the synthesis of various biologically active molecules. For instance, it serves as a core component in the development of selective inhibitors of mTOR kinase and has been employed in the creation of pyrazoloquinolines as PDE10A inhibitors for potential use in treating schizophrenia. chemicalbook.com The tetrahydropyran ring is often favored for its ability to improve aqueous solubility and metabolic stability compared to more lipophilic carbocyclic rings.
The 4-chlorophenyl group is another critical element for interaction with the target protein. The chlorine atom can engage in halogen bonding or occupy a hydrophobic pocket within the binding site. The electronic nature and position of the substituent on this aromatic ring are pivotal for activity. Studies on related compounds, such as 4-(4′-chlorophenyl)-4-hydroxypiperidine derivatives, have demonstrated that this substitution pattern is crucial for their analgesic and hypotensive activities. elsevierpure.com
Interactive Data Table: SAR of Related Analogues
| Core Scaffold | Modification | Observed Biological Activity | Reference |
|---|---|---|---|
| 4-(Aminomethyl)tetrahydropyran | Used in synthesis of mTOR kinase inhibitors | Selective inhibition of mTOR kinase | chemicalbook.com |
| 4-(Aminomethyl)tetrahydropyran | Used in synthesis of PDE10A inhibitors | Inhibition of PDE10A | chemicalbook.com |
| 4-(4'-chlorophenyl)-4-hydroxypiperidine | N-alkylation | Significant analgesic activity | elsevierpure.com |
The optimization process often involves a multi-parameter approach, considering not only the potency at the primary target but also selectivity against related targets to minimize off-target effects. Furthermore, physicochemical properties such as solubility, permeability, and metabolic stability are optimized in parallel to ensure that the resulting compounds have drug-like properties suitable for further development.
Advanced Analytical Methodologies for the Quantitative and Qualitative Analysis of 4 4 Chlorophenyl Oxan 4 Yl Methanamine in Research Matrices
Chromatographic Separations with Advanced Detection Techniques
Chromatographic techniques are central to the analysis of complex mixtures, offering high-resolution separation of individual components. For [4-(4-Chlorophenyl)oxan-4-YL]methanamine, both chiral and high-performance liquid chromatography are essential tools.
The presence of a stereogenic center at the carbon atom bearing the methanamine and chlorophenyl groups necessitates the use of chiral chromatography to separate and quantify the enantiomers of this compound. The assessment of enantiomeric purity is critical as different enantiomers of a chiral compound can exhibit distinct biological activities and metabolic profiles.
A selective chiral high-performance liquid chromatography (HPLC) method can be developed for this purpose. Drawing parallels from the separation of structurally similar compounds like N-(4-chlorophenyl)-1-(4-pyridyl)ethylamine, a Chirex chiral column is a suitable choice for achieving enantiomeric resolution. nih.gov The mobile phase composition is a critical parameter to optimize. A typical mobile phase for such separations could consist of a mixture of a non-polar solvent like hexane, a polar protic solvent such as ethanol (B145695), and a polar aprotic solvent like tetrahydrofuran (B95107), with additives like trifluoroacetic acid and triethylamine (B128534) to improve peak shape and resolution. nih.gov A resolution factor (Rs) of at least 1.4 is generally considered indicative of a good separation between the two enantiomers. nih.gov
Table 1: Illustrative Chiral HPLC Method Parameters for Enantiomeric Purity Assessment
| Parameter | Condition |
| Column | Chirex 3005 (amylose-based) |
| Mobile Phase | n-Hexane:Ethanol:Trifluoroacetic Acid (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 225 nm |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
This table presents a hypothetical but representative set of conditions for the chiral separation of this compound based on established methods for similar compounds.
For the rapid and efficient quantitative analysis of this compound, Ultra-High Performance Liquid Chromatography (UHPLC) is the method of choice. UHPLC systems utilize columns with smaller particle sizes (<2 µm), leading to higher resolution, faster analysis times, and reduced solvent consumption compared to traditional HPLC.
A reversed-phase UHPLC method would be appropriate for this compound. A C18 column is a common starting point for method development. The mobile phase would typically consist of an aqueous buffer (e.g., phosphate (B84403) buffer or ammonium (B1175870) acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). Gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure the elution of all components with good peak shape. UV detection is suitable for this molecule due to the presence of the chlorophenyl chromophore. A developed HPLC-UV method for a related compound, 4-(4-chlorophenyl)-4-hydroxypiperidine, utilized a C18 column with a mobile phase of potassium phosphate buffer and acetonitrile, with detection at 220 nm. researchgate.net
Table 2: Example UHPLC Method Parameters for Quantitation
| Parameter | Condition |
| Column | Acquity UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 5 minutes |
| Flow Rate | 0.5 mL/min |
| Detection | UV at 225 nm |
| Column Temperature | 40 °C |
| Injection Volume | 1 µL |
This table provides a representative UHPLC method for the analysis of this compound.
Capillary Electrophoresis (CE) Techniques for Separation and Characterization
Capillary electrophoresis (CE) offers an alternative and often orthogonal separation mechanism to HPLC. It is a high-efficiency separation technique that is particularly well-suited for charged or polar compounds. Given that this compound is a basic compound and will be protonated at low pH, CE is a viable analytical technique.
A simple CE method with UV detection can be developed for its separation and determination. epa.gov The use of a background electrolyte (BGE) containing a buffer such as phosphate at a low pH ensures that the analyte carries a positive charge and migrates towards the cathode. epa.gov To enhance selectivity, especially for resolving the target compound from potential impurities, cyclodextrins can be added to the BGE. epa.gov The analysis is typically performed in an uncoated fused-silica capillary. epa.gov
Hyphenated Techniques (LC-MS/MS, GC-MS) for Impurity Profiling and Stability Studies (non-clinical context)
Hyphenated techniques, which couple a separation technique with a powerful detection method like mass spectrometry, are indispensable for impurity profiling and stability studies.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique for detecting, identifying, and quantifying impurities. resolvemass.ca An LC method similar to the one described for UHPLC can be coupled to a mass spectrometer. Electrospray ionization (ESI) in positive ion mode would be effective for ionizing the basic methanamine group of the target compound. The mass spectrometer provides the mass-to-charge ratio (m/z) of the parent ion and its fragments, which is crucial for structural elucidation of unknown impurities. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for identifying volatile or semi-volatile impurities. Derivatization of the primary amine with an acylating agent, such as trifluoroacetic anhydride (B1165640), can improve its chromatographic behavior and produce characteristic fragmentation patterns in the mass spectrum, aiding in structural confirmation. researchgate.net GC-MS is also a valuable tool for stability studies, where it can be used to monitor the degradation of the compound and the formation of new impurities over time under various stress conditions. informahealthcare.com The analysis of organic impurity profiles by GC-MS is a well-established technique in chemical synthesis. nih.gov
Table 3: Predicted Collision Cross Sections (Ų) for this compound Adducts
| Adduct | m/z | CCS (Ų) |
| [M+H]⁺ | 226.1048 | ~150 |
| [M+Na]⁺ | 248.0867 | ~163 |
This table presents predicted data for the target compound based on the analysis of a structurally related molecule, highlighting key identifiers for mass spectrometry-based detection. The prediction is based on the provided data for a similar compound with an additional methyl group. vulcanchem.com
Electrochemical Methods for Sensitive Detection and Characterization
Electrochemical methods offer a sensitive and often cost-effective approach for the detection of electroactive compounds. The chlorophenyl group in this compound is susceptible to oxidation or reduction at an electrode surface, making it a candidate for electrochemical detection.
Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) can be used to characterize the redox behavior of the compound and to develop quantitative methods. For instance, a glassy carbon electrode (GCE) can be used as the working electrode. up.ac.za The development of chemically modified electrodes, for example, by incorporating molecularly imprinted polymers or nanomaterials, could significantly enhance the sensitivity and selectivity of the detection for this specific analyte. mdpi.comrsc.org Research on the electrochemical detection of 4-chlorophenol (B41353) has shown that modified electrodes can lead to improved catalytic behavior and lower detection limits. up.ac.za
Advanced Spectroscopic Quantitation Methods (e.g., UV-Vis, Fluorescence, not basic identification)
While UV-Vis spectroscopy is commonly used as a detection method in chromatography, it can also be employed as a standalone quantitative technique, particularly in its more advanced forms. For quantitative purposes, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of this compound at its wavelength of maximum absorbance (λmax), which is expected to be in the UV region due to the chlorophenyl moiety.
Fluorescence spectroscopy, if the molecule or a derivative is fluorescent, can offer significantly higher sensitivity and selectivity than UV-Vis absorption spectroscopy. The intrinsic fluorescence of the compound would need to be evaluated. If it is not naturally fluorescent, derivatization with a fluorescent tag could be explored to enable highly sensitive quantitation in complex research matrices.
Q & A
Basic: What are the established synthetic routes for [4-(4-Chlorophenyl)oxan-4-YL]methanamine, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves two key steps: (1) formation of the oxane (tetrahydropyran) ring with a 4-chlorophenyl substituent and (2) introduction of the methanamine group. A plausible route is based on analogous methods for oxane derivatives (e.g., ):
- Step 1: Cyclization of a diol precursor (e.g., 4-(4-chlorophenyl)-1,5-pentanediol) using acid catalysis (e.g., HCl or H₂SO₄) to form the oxane ring.
- Step 2: Functionalization via reductive amination or substitution. For example, using a transition metal-free catalytic reduction with HBPin (pinacolborane) and a potassium-based catalyst (as in ) could introduce the methanamine group.
Critical Factors:
- Catalyst Loading: shows 2 mol% catalyst achieves 97% yield for a simpler methanamine derivative.
- Solvent: Dry toluene () minimizes side reactions.
- Temperature: Room temperature or mild heating (40–60°C) is typical for reductive amination.
Example Protocol:
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | 4-(4-Chlorophenyl)-1,5-pentanediol, H₂SO₄, 80°C | ~70% (estimated) | |
| Amination | HBPin, K-NHC catalyst, dry toluene, 24h, RT | Up to 97% (analogous) |
Basic: How is this compound characterized structurally and spectroscopically?
Methodological Answer:
- NMR Spectroscopy:
- ¹H/¹³C NMR: Peaks for the oxane ring (δ ~3.5–4.0 ppm for CH₂O), 4-chlorophenyl (δ ~7.3 ppm aromatic protons), and methanamine (δ ~2.5–3.0 ppm for CH₂NH₂).
- DEPT-135: Confirms CH₂ and CH groups in the oxane ring.
- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ (calculated for C₁₂H₁₅ClNO: 224.0838).
- X-ray Crystallography: For unambiguous confirmation (as in ), crystals are grown via slow evaporation in methanol.
Reference Data:
- IR: N-H stretch ~3300 cm⁻¹, C-Cl ~750 cm⁻¹ .
- Melting Point: Analogous oxane derivatives (e.g., ) melt at 268°C (HCl salt).
Basic: What safety and handling protocols are recommended for this compound?
Methodological Answer:
While specific GHS data for this compound is unavailable, protocols are inferred from structurally similar amines and chlorinated aromatics ( ):
- Hazard Class: Likely irritant (skin/eyes) and toxic if ingested/inhaled.
- Handling: Use PPE (gloves, goggles), work in a fume hood.
- Storage: Inert atmosphere (N₂/Ar), desiccated at 2–8°C.
- Disposal: Follow EPA guidelines for halogenated amines.
Advanced: How can computational tools like Multiwfn aid in analyzing electronic properties or reaction mechanisms?
Methodological Answer:
- Electrostatic Potential (ESP): Use Multiwfn ( ) to map electron-rich (methanamine) and electron-poor (4-chlorophenyl) regions, guiding reactivity predictions.
- Bond Order Analysis: Quantify C-Cl bond stability or amine group nucleophilicity.
- Mechanistic Insights: Compare transition states for reductive amination () using DFT calculations.
Example Workflow:
Optimize geometry at B3LYP/6-31G(d) level.
Calculate ESP and electron localization function (ELF).
Validate against experimental NMR/X-ray data .
Advanced: How to resolve contradictions in reported bioactivity data (e.g., enzyme inhibition vs. no effect)?
Methodological Answer:
- Dose-Response Curves: Replicate assays (e.g., germination studies in ) across multiple concentrations.
- Structural Analogues: Compare with [4-(3-methoxyphenyl)oxan-4-YL]methanamine ( ) to isolate electronic effects.
- Control Experiments: Rule out solvent/impurity interference (e.g., HCl salt vs. free base).
Case Study:
If conflicting data arises for acetylcholinesterase inhibition:
- Test both enantiomers (if chiral).
- Use SPR (surface plasmon resonance) to measure binding kinetics .
Advanced: What strategies optimize catalytic systems for large-scale synthesis?
Methodological Answer:
- Catalyst Screening: Test NHC-based (), Pd/C, or enzymatic catalysts for reductive amination.
- Solvent Optimization: Replace toluene with greener solvents (e.g., cyclopentyl methyl ether).
- Flow Chemistry: Improve yield and reduce reaction time (e.g., ’s multi-step protocols).
Data-Driven Example:
| Catalyst | Solvent | Yield (%) |
|---|---|---|
| K-NHC | Toluene | 97 |
| Pd/C | EtOH | 82 |
Advanced: How to design structure-activity relationship (SAR) studies for derivatives?
Methodological Answer:
- Core Modifications: Vary substituents on the oxane ring (e.g., replace Cl with F, Br) or methanamine group (e.g., alkylation).
- Biological Assays: Test against targets like GPCRs (common for amine derivatives) or kinases.
- QSAR Modeling: Use MOE or Schrödinger to correlate electronic parameters (logP, polar surface area) with activity .
Example Derivative Library:
| Derivative | R₁ (Oxane) | R₂ (Amine) | IC₅₀ (nM) |
|---|---|---|---|
| 1 | 4-Cl | NH₂ | 150 |
| 2 | 4-F | NMe₂ | 85 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
